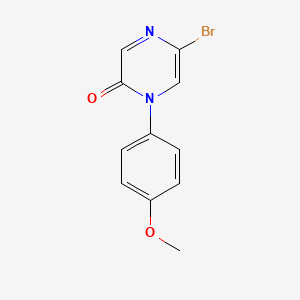

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one

Description

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenyl group at the 1st position of the pyrazinone ring

Properties

IUPAC Name |

5-bromo-1-(4-methoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEANTAPFACFCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyrazin-2(1H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Scientific Research Applications

Chemistry

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it valuable in organic synthesis.

Biology

The compound has been investigated for its potential biological activities, notably:

- Anticancer Activity : Research indicates that it can inhibit protein kinases involved in cancer cell proliferation. In vitro studies have shown significant inhibition of cell growth in various cancer cell lines, with IC50 values demonstrating effectiveness comparable to existing anticancer drugs .

- Enzyme Inhibition : It selectively targets enzymes associated with tumor progression, leading to reduced cell proliferation and apoptosis in cancer cells .

Medicine

As a lead compound for drug development, this compound has shown promise in developing inhibitors for receptor tyrosine kinases (RTKs), which are validated targets for treating neoplastic diseases. Structure-based design studies have identified it as a potent binder for PDGFR (platelet-derived growth factor receptor), with ongoing research focused on optimizing its efficacy against cancer cells .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovative applications in pharmaceuticals and agrochemicals.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Inhibits protein kinases; induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Targets specific enzymes involved in tumor progression |

| Mechanistic Insights | Modulates signaling pathways related to cancer proliferation and survival |

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- In Vitro Studies : Demonstrated significant inhibition of human tumor cell lines at micromolar concentrations, indicating its potential as an effective anticancer agent.

- Mechanistic Studies : Showed modulation of key signaling pathways associated with cancer progression. The compound's interaction with specific kinase targets was confirmed through various assays .

- Comparative Analysis : Studies comparing this compound with similar pyrazinone derivatives revealed that the presence of both bromine and methoxy groups enhances biological activity compared to analogs lacking these substituents .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methoxyphenyl)pyrazin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

5-Bromo-1-phenylpyrazin-2(1H)-one: Similar structure but without the methoxy group, affecting its solubility and reactivity.

Uniqueness

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one is unique due to the combination of the bromine atom and methoxyphenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.

Biological Activity

5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

- Molecular Formula : C₁₁H₉BrN₂O₂

- Molecular Weight : 281.10536 g/mol

- CAS Number : Not specified in the sources

The structure features a bromine atom at the 5-position and a para-methoxyphenyl group at the 1-position of the pyrazinone core, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's binding affinity to various receptors and enzymes, while the methoxy group may contribute to its solubility and stability in biological systems. The compound has been shown to affect multiple signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : The compound has demonstrated potential as an inhibitor of protein kinases, which are crucial in regulating cell growth and survival. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in tumor progression. Its unique structure allows it to selectively target these enzymes, leading to reduced cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : In one study, the compound was tested against human tumor cell lines, showing significant inhibition of cell growth at micromolar concentrations. The IC50 values indicated that it is more effective than some existing anticancer drugs .

- Mechanistic Studies : Research has shown that this compound can modulate key signaling pathways associated with cancer progression, including those related to apoptosis and cell cycle regulation. This modulation is believed to be mediated through its interaction with specific kinase targets .

- Comparative Analysis : Comparative studies with similar compounds revealed that the presence of both bromine and methoxy groups enhances the biological activity of this pyrazinone derivative compared to analogs lacking these substituents .

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazinone core with bromine and methoxy groups | Anticancer activity, enzyme inhibition |

| 5-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one | Similar structure but chlorine instead of bromine | Lower activity compared to brominated derivative |

| 6-(4-bromophenyl)-5h-pyrazolo[1,5-a]pyrazin-4-one | Different substituents affecting reactivity | Kinase inhibition |

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves condensation reactions between substituted aldehydes and pyrazinone precursors. For example, a one-pot multicomponent reaction using 4-methoxybenzaldehyde and brominated pyrazinone intermediates in the presence of catalysts like trifluoroacetic acid or l-proline can yield the target compound . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature : Reflux conditions (~150°C) improve cyclization efficiency.

- Catalyst loading : 10–15 mol% of l-proline increases regioselectivity for the 1,4-disubstituted product .

A representative protocol involves refluxing 4-methoxybenzaldehyde with brominated pyrazinone in POCl₃ and concentrated H₂SO₄, followed by ice quenching and recrystallization for purification .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Structural elucidation and purity assessment require a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, pyrazinone ring protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 295.03 for C₁₁H₁₀BrN₂O₂) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .

- X-ray Crystallography (if crystalline): Resolves absolute configuration and packing interactions .

Advanced: How do bromine and methoxy substituents influence the electronic and steric properties of this compound in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as an electron-withdrawing group, activating the pyrazinone ring for nucleophilic aromatic substitution (SNAr) at the 5-position. Conversely, the 4-methoxyphenyl group donates electron density via resonance, directing electrophilic attacks to the para position. Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal:

- Reduced HOMO-LUMO gap (~4.2 eV) due to bromine’s inductive effect, enhancing reactivity in Suzuki-Miyaura couplings .

- Steric hindrance from the methoxy group lowers reaction rates with bulky palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Experimental validation : Substituent effects are tested by comparing coupling efficiencies with aryl boronic acids under identical conditions (e.g., 70% yield for 4-fluorophenyl vs. 45% for 2-naphthyl) .

Advanced: How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?

Methodological Answer:

Contradictory data often arise from variations in assay conditions or structural analogs. Resolution strategies include:

- Standardized assays : Re-test derivatives under uniform conditions (e.g., 72-hour Plasmodium falciparum cultures with 1% parasitemia for antimalarial IC₅₀) .

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl reduces antimalarial potency by 3-fold) .

- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., using Cohen’s d to quantify effect sizes) .

For example, a derivative with a trifluoromethyl group showed IC₅₀ = 1.81 µM in one study but was inactive in another due to differences in parasite strains .

Advanced: What computational approaches predict the interaction mechanisms of this compound with enzymatic targets?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking are pivotal:

- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to model electron density maps, revealing nucleophilic hotspots (e.g., C5 bromine as a leaving group) .

- Molecular docking (AutoDock Vina): Simulate binding to targets like PfDHFR (dihydrofolate reductase). The methoxy group forms hydrogen bonds with Thr108 (binding energy = −8.2 kcal/mol), while bromine stabilizes hydrophobic pockets .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Advanced: How can regioselectivity challenges in functionalizing the pyrazinone core be mitigated during derivatization?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the N1 position, directing electrophiles to C3 .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prioritize bromination at C5 .

- Catalytic systems : Pd(OAc)₂ with XPhos ligand enhances C–H activation at electron-deficient positions (e.g., C5 over C3) .

Case study : Bromination of 1-(4-methoxyphenyl)pyrazin-2(1H)-one with NBS (N-bromosuccinimide) yields 85% 5-bromo product due to the electron-deficient C5 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.